tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate
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Overview
Description
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, cyano group, and dimethyl amino group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with dimethylamine. The reaction is carried out under controlled conditions, often using solvents like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyanopiperidine-1-carboxylate
- tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate
- tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is unique due to the presence of both cyano and dimethyl amino groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
CAS No. |
110694-59-2 |
---|---|
Molecular Formula |
C17H25N3Na2O17P2 |
Molecular Weight |
0 |
Synonyms |
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate |
Origin of Product |
United States |
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